molecular formula C14H16BrN3O B4630293 4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4630293
M. Wt: 322.20 g/mol
InChI Key: QGXCBZFFBGNBDR-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by the presence of a bromo group, an ethyl group, and an ethylphenyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Substitution Reactions: The ethyl and ethylphenyl groups can be introduced through substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the ethylphenyl group.

    1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the bromo group.

    4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

4-BROMO-1-ETHYL-N~5~-(2-ETHYLPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-ethyl-N-(2-ethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-3-10-7-5-6-8-12(10)17-14(19)13-11(15)9-16-18(13)4-2/h5-9H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXCBZFFBGNBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=NN2CC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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